molecular formula C12H10BrNO B12952573 (6-Bromopyridin-3-yl)(phenyl)methanol

(6-Bromopyridin-3-yl)(phenyl)methanol

Cat. No.: B12952573
M. Wt: 264.12 g/mol
InChI Key: JKTXMODFOWDBQZ-UHFFFAOYSA-N
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Description

(6-Bromo-pyridin-3-yl)-phenyl-methanol is an organic compound with the molecular formula C12H10BrNO It is a derivative of pyridine, a basic heterocyclic organic compound, and contains both bromine and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-pyridin-3-yl)-phenyl-methanol typically involves the bromination of pyridine derivatives followed by the introduction of a phenyl group. One common method involves the reaction of 3-hydroxypyridine with bromine to form 6-bromo-3-hydroxypyridine. This intermediate is then reacted with phenylmagnesium bromide (a Grignard reagent) to yield (6-Bromo-pyridin-3-yl)-phenyl-methanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as the laboratory methods, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-pyridin-3-yl)-phenyl-methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: The major product is (6-Bromo-pyridin-3-yl)-phenyl-ketone.

    Reduction: The major product is (6-Hydroxy-pyridin-3-yl)-phenyl-methanol.

    Substitution: The products depend on the nucleophile used, such as (6-Amino-pyridin-3-yl)-phenyl-methanol when using an amine.

Scientific Research Applications

(6-Bromo-pyridin-3-yl)-phenyl-methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological pathways.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for (6-Bromo-pyridin-3-yl)-phenyl-methanol depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The bromine and phenyl groups can facilitate binding to hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds, enhancing specificity and affinity.

Comparison with Similar Compounds

Similar Compounds

    (6-Bromo-pyridin-2-yl)-methanol: Similar structure but with the bromine atom at the 2-position.

    (6-Bromo-pyridin-4-yl)-methanol: Similar structure but with the bromine atom at the 4-position.

    (6-Chloro-pyridin-3-yl)-phenyl-methanol: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

(6-Bromo-pyridin-3-yl)-phenyl-methanol is unique due to the specific positioning of the bromine and phenyl groups, which can influence its reactivity and binding properties. This makes it particularly useful in applications requiring precise molecular interactions.

Properties

Molecular Formula

C12H10BrNO

Molecular Weight

264.12 g/mol

IUPAC Name

(6-bromopyridin-3-yl)-phenylmethanol

InChI

InChI=1S/C12H10BrNO/c13-11-7-6-10(8-14-11)12(15)9-4-2-1-3-5-9/h1-8,12,15H

InChI Key

JKTXMODFOWDBQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CN=C(C=C2)Br)O

Origin of Product

United States

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